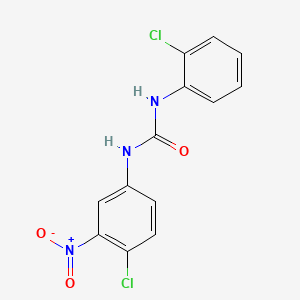

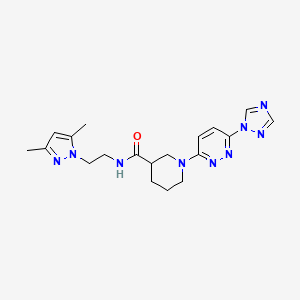

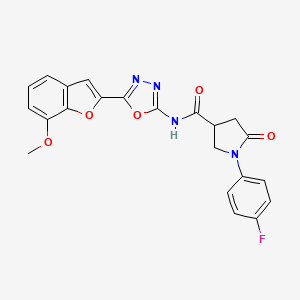

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea, commonly known as CCNU, is a chemical compound that belongs to the nitrosourea family. It is widely used in scientific research applications due to its unique chemical properties. CCNU is a potent alkylating agent that can cause DNA damage and inhibit cell division.

Scientific Research Applications

Interactions with Oxoanions

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea demonstrates significant interactions with various oxoanions in solution, forming complexes through hydrogen bonding. These interactions have been observed in the study of urea-fluoride interactions, where the compound initially forms a stable complex with fluoride ions. This interaction is further enhanced upon the addition of a second fluoride ion equivalent, leading to urea deprotonation due to the formation of HF2-. This behavior highlights its potential in sensing applications, particularly for fluoride detection in various environmental and biological contexts (Boiocchi et al., 2004).

Rheology and Gelation Properties

The compound also plays a role in the formation of hydrogels in the presence of specific anions, demonstrating the ability to tune the physical properties of gels through anion identity. This feature has been exploited in creating materials with tailored rheological properties, where the elastic modulus of the gels can be adjusted based on the anion used during gel formation. Such capabilities are crucial for developing new materials with applications ranging from drug delivery systems to environmental sensors (Lloyd & Steed, 2011).

Polymerization Initiator

In the context of polymer chemistry, derivatives of 1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea have been utilized as thermal latent initiators for the ring-opening polymerization of epoxides. This application is particularly relevant in creating polymers with specific structural and functional properties, where the control over the polymerization process can lead to materials with unique thermal and mechanical characteristics. Such initiators allow for a controlled reaction process, essential for producing advanced polymeric materials for various industrial and technological applications (Makiuchi et al., 2015).

Environmental Degradation of Pollutants

Additionally, this compound and its related derivatives have been investigated for their potential in environmental remediation, specifically in the degradation of organic pollutants. For example, triclocarban, a structurally related compound, has been analyzed for its degradation pathways in aquatic environments. Such studies are crucial for understanding the fate of chemical pollutants in the environment and developing effective methods for their removal or neutralization, thereby mitigating their impact on ecosystems and human health (Halden & Paull, 2004).

properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O3/c14-9-3-1-2-4-11(9)17-13(19)16-8-5-6-10(15)12(7-8)18(20)21/h1-7H,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVUUXWNWGXXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

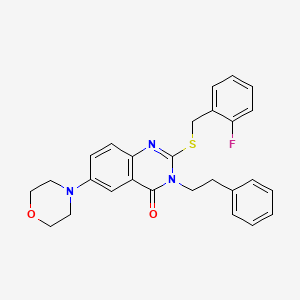

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

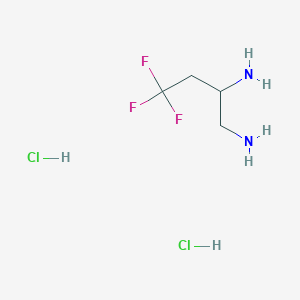

![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)

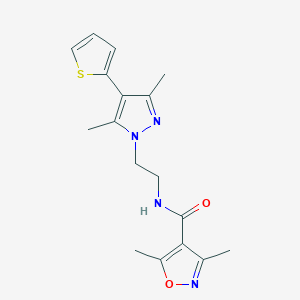

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2602230.png)

![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)

![N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602241.png)